3-(4-(Bromomethyl)-2,6-difluorophenyl)propanoic acid
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Overview
Description
4-(Bromomethyl)-2,6-difluorobeazyl acetic acid is an organic compound characterized by the presence of bromomethyl and difluorobenzyl groups attached to an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Bromomethyl)-2,6-difluorobeazyl acetic acid typically involves the bromination of 2,6-difluorobenzyl acetic acid. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like carbon tetrachloride or chloroform. The reaction conditions often require controlled temperatures to ensure selective bromination at the methyl position .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions: 4-(Bromomethyl)-2,6-difluorobeazyl acetic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized products.
Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
- Substituted derivatives with various functional groups.
- Oxidized products like carboxylic acids.
- Reduced products like methyl derivatives .
Scientific Research Applications
4-(Bromomethyl)-2,6-difluorobeazyl acetic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Bromomethyl)-2,6-difluorobeazyl acetic acid involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The difluorobenzyl moiety can enhance the compound’s binding affinity and specificity towards its targets .
Comparison with Similar Compounds
- 4-(Bromomethyl)phenylacetic acid
- 2,6-Difluorobenzyl acetic acid
- 4-(Methoxymethyl)-2,6-difluorobenzyl acetic acid
Comparison: 4-(Bromomethyl)-2,6-difluorobeazyl acetic acid is unique due to the presence of both bromomethyl and difluorobenzyl groups, which confer distinct reactivity and biological activity. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for various applications in research and industry .
Properties
Molecular Formula |
C10H9BrF2O2 |
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Molecular Weight |
279.08 g/mol |
IUPAC Name |
3-[4-(bromomethyl)-2,6-difluorophenyl]propanoic acid |
InChI |
InChI=1S/C10H9BrF2O2/c11-5-6-3-8(12)7(9(13)4-6)1-2-10(14)15/h3-4H,1-2,5H2,(H,14,15) |
InChI Key |
SGWPOMRXCNYDAA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1F)CCC(=O)O)F)CBr |
Origin of Product |
United States |
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